1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone
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Overview
Description
1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone is an organic compound featuring a cyclopropylamino group attached to an imidazole ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via alkylation of glycine equivalents with 1,2-electrophiles or through intramolecular cyclization of γ-substituted amino acid derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropylamino group but lacks the imidazole ring.
Imidazole: Contains the imidazole ring but lacks the cyclopropylamino and ethanone groups.
1-(2-Amino-1H-imidazol-4-yl)ethanone: Similar structure but with an amino group instead of a cyclopropylamino group
Uniqueness: 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone is unique due to the combination of the cyclopropylamino group and the imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-5(12)7-4-9-8(11-7)10-6-2-3-6/h4,6H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
MZZXNFFWDDZKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)NC2CC2 |
Origin of Product |
United States |
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